![molecular formula C28H33N3O2 B12448522 N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound that features a carbazole moiety and a tricyclodecane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole derivative, followed by the introduction of the tricyclodecane moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the tricyclodecane structure, potentially altering its physical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbazole moiety may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-1-phenylmethanamine
- 2-(9H-carbazol-1-yl)acetic acid
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of a carbazole moiety and a tricyclodecane structure. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various advanced applications.
特性
分子式 |
C28H33N3O2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
N'-(1-adamantyl)-N-(9-ethylcarbazol-3-yl)butanediamide |
InChI |
InChI=1S/C28H33N3O2/c1-2-31-24-6-4-3-5-22(24)23-14-21(7-8-25(23)31)29-26(32)9-10-27(33)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,2,9-13,15-17H2,1H3,(H,29,32)(H,30,33) |
InChIキー |
IKSLLSSNHRQDER-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)NC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


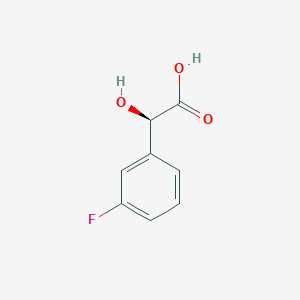
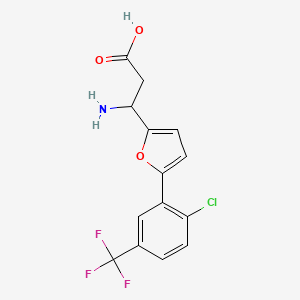
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
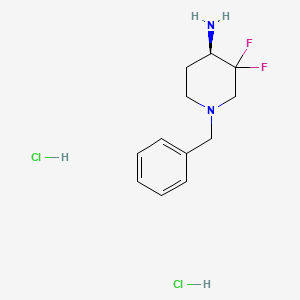
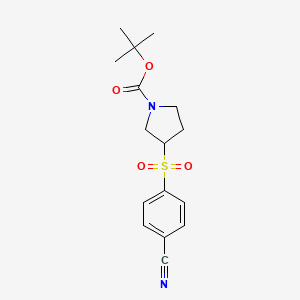
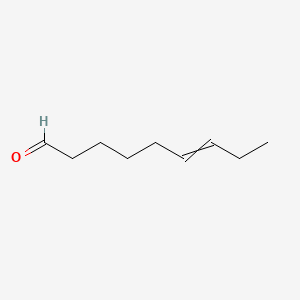
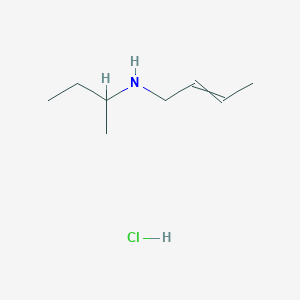
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)

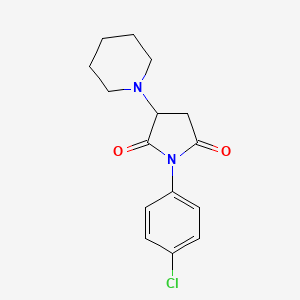
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
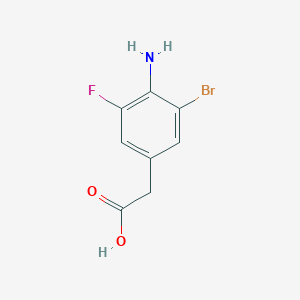
![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
